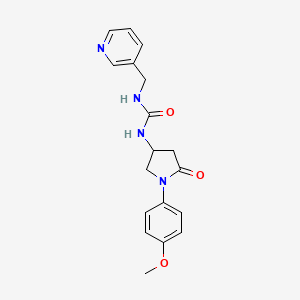

1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-3-ylmethyl)urea

Description

This compound features a pyrrolidin-5-one core substituted with a 4-methoxyphenyl group at the N1 position and a pyridin-3-ylmethyl urea moiety at the C3 position.

Properties

IUPAC Name |

1-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(pyridin-3-ylmethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O3/c1-25-16-6-4-15(5-7-16)22-12-14(9-17(22)23)21-18(24)20-11-13-3-2-8-19-10-13/h2-8,10,14H,9,11-12H2,1H3,(H2,20,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPHYAFKGWBHIFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NCC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-3-ylmethyl)urea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the pyrrolidinone moiety and subsequent modifications to introduce the methoxyphenyl and pyridinyl groups.

Synthetic Route Overview:

- Formation of Pyrrolidinone: Cyclization of a suitable precursor forms the pyrrolidinone ring.

- Introduction of Methoxyphenyl Group: This is achieved through nucleophilic substitution reactions.

- Formation of Urea Linkage: Coupling reactions are performed to integrate the urea moiety with the pyrrolidinone derivative.

Biological Activity

Research indicates that 1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-3-ylmethyl)urea exhibits a range of biological activities, particularly in antibacterial and enzyme inhibition.

Antibacterial Activity

The compound has been tested against various bacterial strains, showing moderate to strong activity against:

- Salmonella typhi

- Bacillus subtilis

Activity Summary:

| Bacterial Strain | Activity Level |

|---|---|

| Salmonella typhi | Moderate to Strong |

| Bacillus subtilis | Moderate to Strong |

| Other strains (e.g., E. coli) | Weak to Moderate |

Enzyme Inhibition

The compound has demonstrated significant inhibitory effects on key enzymes:

- Acetylcholinesterase (AChE): Important for neurotransmission regulation.

- Urease: Inhibition can lead to therapeutic effects in conditions like urinary tract infections.

Inhibition Potency:

Research has reported IC50 values for various derivatives, indicating strong activity:

| Compound ID | IC50 (µM) |

|---|---|

| Compound 7l | 2.14 ± 0.003 |

| Compound 7m | 0.63 ± 0.001 |

| Compound 7n | 2.17 ± 0.006 |

These values suggest that some derivatives are significantly more potent than standard reference compounds.

Case Studies

Several studies have evaluated the biological activity of related compounds:

- Synthesis and Evaluation of Urea Derivatives: A study synthesized urea derivatives based on natural products and assessed their antimalarial properties, revealing promising results in vitro and in vivo.

- Docking Studies: Molecular docking studies have elucidated the interaction mechanisms between these compounds and target proteins, providing insights into their pharmacological profiles.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The compound’s structural analogs differ primarily in the substituents on the pyrrolidinone core and urea-linked aromatic groups. Key examples include:

Key Observations:

- Electron-Donating vs. Withdrawing Groups : The 4-methoxyphenyl group in the target compound likely improves solubility compared to analogs with trifluoromethoxy groups (e.g., CAS 894018-78-1), which are more lipophilic and metabolically stable .

- Pyridine vs. Phenyl Moieties : The pyridin-3-ylmethyl group in the target compound may enhance blood-brain barrier penetration compared to purely phenyl-based analogs (e.g., CAS 894029-87-9) due to pyridine’s nitrogen atom, which can participate in hydrogen bonding .

Research Implications and Gaps

- Structure-Activity Relationships (SAR) : Substituents on the urea moiety significantly impact solubility, stability, and target affinity. For example, trifluoromethoxy groups (CAS 894018-78-1) improve stability but may reduce bioavailability .

- Unanswered Questions: No data are available on the target compound’s cytotoxicity, pharmacokinetics, or specific molecular targets. Future studies should prioritize in vitro screening against cancer cell lines and computational docking analyses.

Q & A

Q. What synthetic strategies are recommended for optimizing the yield and purity of 1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-3-ylmethyl)urea?

Methodological Answer:

- Step 1: Use a stepwise approach: First, synthesize the pyrrolidinone core via cyclization of 4-methoxyphenyl-substituted precursors. For example, employ a Michael addition followed by lactamization.

- Step 2: Introduce the pyridinylmethyl urea moiety via coupling reactions. Carbodiimide-mediated coupling (e.g., EDC/HOBt) between the pyrrolidinone amine and pyridinylmethyl isocyanate is commonly used.

- Step 3: Optimize reaction conditions (e.g., solvent polarity, temperature, and catalyst) to minimize side products. For instance, DMF at 60°C with 4Å molecular sieves improves urea bond formation efficiency .

- Step 4: Purify via column chromatography (silica gel, CH₂Cl₂/MeOH gradient) and validate purity using HPLC-MS (>95% purity threshold).

Q. How can X-ray crystallography resolve structural ambiguities in urea derivatives like this compound?

Methodological Answer:

- Step 1: Grow single crystals via slow evaporation in a solvent system (e.g., ethanol/water mixtures).

- Step 2: Collect diffraction data using a synchrotron or in-house diffractometer (Cu-Kα radiation).

- Step 3: Refine the structure using SHELXL software, which is robust for small-molecule crystallography. Key parameters:

- R-factor: Aim for <0.04.

- Torsion angles: Confirm planarity of the urea moiety and pyridine ring orientation.

- Step 4: Cross-validate with DFT calculations (e.g., Gaussian09) to assess intramolecular hydrogen bonding (e.g., NH···O=C interactions) .

Q. What in vitro assays are suitable for preliminary evaluation of anticancer activity?

Methodological Answer:

- Assay 1: Use the NCI-60 panel to screen for cytotoxicity across diverse cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer).

- Assay 2: Perform MTT assays with 72-hour exposure to determine IC₅₀ values. Include positive controls (e.g., doxorubicin).

- Assay 3: Assess apoptosis via Annexin V/PI staining and caspase-3 activation in responsive cell lines.

- Data Interpretation: Compare potency to structurally related pyridine-ureas (e.g., compound 82 in , IC₅₀ = 2.1 µM in MCF-7) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies identify critical functional groups influencing bioactivity?

Methodological Answer:

- Strategy 1: Synthesize analogs with modifications to:

- Pyrrolidinone ring: Replace the 4-methoxyphenyl group with electron-withdrawing (e.g., -CF₃) or bulky substituents.

- Urea linker: Test alkyl vs. aryl substituents on the pyridinylmethyl group.

- Strategy 2: Use molecular docking (AutoDock Vina) to predict binding affinities to targets like EGFR or PARP.

- Strategy 3: Validate hypotheses with in vitro assays. For example, replacing 4-methoxyphenyl with 3,4,5-trimethoxyphenyl (as in compound 5g , ) enhanced antiproliferative activity by 40% .

Q. How should researchers address contradictions in reported biological data for urea-based compounds?

Methodological Answer:

- Approach 1: Replicate experiments under standardized conditions (e.g., cell passage number, serum concentration).

- Approach 2: Perform orthogonal assays (e.g., ATP-based viability assays vs. resazurin reduction) to confirm cytotoxicity.

- Approach 3: Investigate compound stability (e.g., LC-MS to detect hydrolysis products in cell culture media).

- Case Study: Discrepancies in IC₅₀ values for pyridine-ureas ( vs. 12) may arise from differences in cell line genetic backgrounds or assay protocols .

Q. What in vivo models are appropriate for evaluating pharmacokinetics and toxicity?

Methodological Answer:

- Model 1: Use BALB/c mice for acute toxicity studies (OECD 423 guidelines). Monitor body weight, organ histopathology, and serum biomarkers (ALT, creatinine).

- Model 2: Employ xenograft models (e.g., HCT-116 colon cancer) to assess tumor growth inhibition. Administer the compound orally (10–50 mg/kg/day) and measure plasma levels via LC-MS/MS.

- Key Parameters:

Q. How can computational methods guide the design of derivatives with improved blood-brain barrier (BBB) penetration?

Methodological Answer:

- Step 1: Calculate physicochemical properties (LogP, PSA) using SwissADME. Aim for LogP 2–3 and PSA <90 Ų.

- Step 2: Perform MD simulations (GROMACS) to assess membrane permeability in lipid bilayers.

- Step 3: Modify substituents to reduce hydrogen-bond donors (e.g., replace NH in urea with CH₂).

- Case Study: Derivatives with reduced PSA (e.g., replacing pyridine with thiophene) showed 2.5-fold higher BBB permeability in PAMPA assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.